molecular formula C7H4BrN3O B15146054 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B15146054
M. Wt: 226.03 g/mol
InChI Key: ANMDENKUSORZRV-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one typically involves the bromination of pyrido[2,3-d]pyrimidin-4(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrimidinone derivative, while coupling reactions could produce biaryl derivatives .

Scientific Research Applications

7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrido[3,2-d]pyrimidin-4-amine
  • 7-Bromopyrido[3,2-d]pyrimidin-4-ol
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Uniqueness

7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12)

InChI Key

ANMDENKUSORZRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=N2)Br

Origin of Product

United States

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